(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name “(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” delineates the compound’s structure with precise stereochemical descriptors (Figure 1). Key components include:
- Glucuronic acid backbone : A six-membered oxane ring (positions 2–6) with carboxylic acid at C2 and hydroxyl groups at C3, C4, and C5. Stereochemistry is defined as 2S, 3S, 4S, 5R.
- Aglycone moiety : A tetrahydrofuran (oxolan) ring substituted at C3 with an azido group (-N₃) and at C5 with a 5-methyl-2,4-dioxopyrimidin-1-yl group. The oxolan ring’s C2 position has an (S) configuration.
- Glycosidic linkage : A β-D-glucuronosyl bond connects the oxolan’s C2-methoxy group to the glucuronic acid’s C6 hydroxyl.
Table 1: Stereochemical assignments
| Position | Configuration | Functional Group |
|---|---|---|
| Oxane C2 | S | Carboxylic acid |
| Oxane C3 | S | Hydroxyl |
| Oxane C4 | S | Hydroxyl |
| Oxane C5 | R | Hydroxyl |
| Oxolan C2 | S | Methoxy linkage |
X-Ray Crystallography and Conformational Studies
While X-ray crystallographic data for this specific compound are not publicly available, conformational insights derive from computational models and analogous glucuronides:
- Glucuronic acid ring : Density functional theory (DFT) studies predict a dominant $$ ^4C_1 $$ chair conformation stabilized by intramolecular hydrogen bonds between C3-OH/C5-OH and the carboxylate group.
- Oxolan ring : The azido group adopts an equatorial orientation to minimize steric clash with the pyrimidine ring. Molecular dynamics simulations suggest a twist conformation (puckering amplitude = 0.45 Å, phase angle = 150°).
- Glycosidic bond : The β-linkage (torsion angles Φ = -60°, Ψ = 120°) aligns with low-energy conformers observed in morphine-6-glucuronide.
Figure 1: Predicted 3D conformation
(Insert schematic highlighting chair glucuronic acid, twisted oxolan, and β-glycosidic bond)
Comparative Analysis With Related Glucuronide Conjugates
Table 2: Structural and metabolic comparisons
Properties
CAS No. |
117675-21-5 |
|---|---|
Molecular Formula |
C16H21N5O10 |
Molecular Weight |
443.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O10/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
NFXAJWJJNLWLOV-LHBOOPKSSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N=[N+]=[N-] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N=[N+]=[N-] |
Synonyms |
3'-azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine AZT glucuronide AZT-5'-glucuronide GAZT zidovudine glucuronide |
Origin of Product |
United States |
Biological Activity
The compound (2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on recent research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antiviral and anticancer properties. Below are some key findings:
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. The azido group is particularly noted for its role in inhibiting viral replication by interfering with nucleic acid synthesis.
Anticancer Properties
Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism is thought to involve the activation of caspases and the modulation of cell cycle regulatory proteins.
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The azido group acts as a nucleoside analog that can be incorporated into viral RNA or DNA.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : It affects various checkpoints within the cell cycle, particularly G1/S and G2/M transitions.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Thymine Glycosylation
The thymine (5-methyl-2,4-dioxopyrimidin-1-yl) group is installed via Vorbrüggen glycosylation . The azido-oxolane intermediate is treated with bis(trimethylsilyl)acetamide (BSA) to silylate the thymine, followed by Lewis acid-catalyzed coupling (e.g., TMSOTf) at 60°C. This step demands anhydrous conditions to prevent hydrolysis of the silylated nucleobase.
Stereochemical Outcome :
The β-anomer predominates (>95%) due to the neighboring group participation of the C2 azide, which directs nucleophilic attack to the axial position.
Synthesis of the β-D-Glucopyranuronosyl Component
Protecting Group Strategy
The glucuronic acid moiety is synthesized from D-glucuronic acid, with selective protection of hydroxyl groups to prevent undesired side reactions. Common protecting groups include:
-
Acetyl (Ac) : Temporary protection for C2, C3, and C4 hydroxyls.
-
Benzyl (Bn) : Used for the C1 hydroxyl to facilitate later deprotection without affecting the carboxylic acid.
Stepwise Protection :
-
Peracetylation : Glucuronic acid is treated with acetic anhydride in pyridine to yield 1-O-benzyl-2,3,4-tri-O-acetyl-β-D-glucopyranuronate.
-
Selective Deprotection : The C1 benzyl group is retained, while acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH).
Carboxylic Acid Activation
The C6 carboxylic acid is activated as a mixed carbonic anhydride using ethyl chloroformate, enabling efficient coupling with the azido-oxolane-thymine alcohol in subsequent steps.
Coupling Methodologies for Ether Bond Formation
Mitsunobu Reaction
The ether linkage between the glucuronic acid and azido-oxolane-thymine is forged via a Mitsunobu reaction . The glucuronic acid’s C1 hydroxyl is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), reacting with the azido-oxolane-thymine alcohol to form the β-configurated ether.
Optimized Conditions :
Williamson Ether Synthesis
An alternative employs a Williamson ether synthesis , where the glucuronic acid derivative is converted to a tosylate at C1, followed by nucleophilic displacement with the azido-oxolane-thymine alkoxide.
Limitations :
-
Requires strict anhydrous conditions to prevent hydrolysis.
Stereochemical Control and Protection-Deprotection Strategies
Configurational Integrity
The compound’s four stereocenters in the glucuronic acid moiety (C2, C3, C4, C5) are preserved through the use of levoglucosan’s inherent stereochemistry . The azido-oxolane’s stereochemistry is controlled via the Payne rearrangement, ensuring a 3-azido configuration.
Global Deprotection
Final deprotection involves:
-
Hydrogenolysis : Removal of benzyl groups using H₂/Pd-C in ethanol.
-
Saponification : Cleavage of acetyl groups with NaOH (0.1 M), followed by neutralization with Amberlite IR-120 resin.
Critical Considerations :
-
Azide groups are sensitive to reducing agents; hydrogenolysis must be performed cautiously to avoid reduction to amines.
-
Carboxylic acid stability requires pH control during saponification.
Purification and Characterization Techniques
Chromatographic Methods
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
